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Compound of Interest

Compound Name: Prenyl benzoate

Cat. No.: B1582095 Get Quote

Spectral Analysis of Prenyl Benzoate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for prenyl benzoate, a

compound of interest in flavor, fragrance, and potentially other areas of chemical research. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Quantitative Spectral Data
The spectral data for prenyl benzoate is summarized in the tables below, providing a clear

reference for researchers.

¹H NMR Data
Instrument: BRUKER AC-300[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.05 dd 8.4, 1.5 2H
Aromatic (ortho

to C=O)

7.55 t 7.4 1H
Aromatic (para to

C=O)

7.44 t 7.8 2H
Aromatic (meta

to C=O)

5.42 t 7.2 1H =CH-

4.81 d 7.2 2H -O-CH₂-

1.80 s 3H -C(CH₃)₂

1.76 s 3H -C(CH₃)₂

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

166.5 C=O

138.8 =C(CH₃)₂

132.8 Aromatic (para to C=O)

130.5 Aromatic (ipso to C=O)

129.6 Aromatic (ortho to C=O)

128.3 Aromatic (meta to C=O)

119.5 =CH-

61.9 -O-CH₂-

25.8 -C(CH₃)₂

18.2 -C(CH₃)₂
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Infrared (IR) Spectroscopy Data
Technique: CAPILLARY CELL: NEAT[1]

Wavenumber (cm⁻¹) Intensity Assignment

3065 Medium Aromatic C-H Stretch

2980, 2917 Medium Aliphatic C-H Stretch

1718 Strong C=O Ester Stretch

1602, 1585, 1452 Medium-Strong Aromatic C=C Stretch

1270 Strong Ester C-O Stretch

1110 Strong Ester C-O Stretch

710 Strong
Aromatic C-H Bend (Ortho-

disubstituted)

Mass Spectrometry (MS) Data
Instrument: HITACHI M-80B[1] Ionization Method: Electron Impact (EI)[1]

m/z Relative Intensity (%) Assignment

190 5 [M]⁺ (Molecular Ion)

122 20 [C₇H₆O₂]⁺

105 100 [C₇H₅O]⁺ (Benzoyl Cation)

77 30 [C₆H₅]⁺ (Phenyl Cation)

69 40 [C₅H₉]⁺ (Prenyl Cation)

41 55 [C₃H₅]⁺

Experimental Protocols
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The following sections outline the detailed methodologies for the key spectroscopic analyses

performed on prenyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of prenyl benzoate.

Methodology: A sample of prenyl benzoate was dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a BRUKER AC-

300 spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected

chemical shift range (typically 0-12 ppm), and a sufficient number of scans were acquired to

achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to

simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported

in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in prenyl benzoate.

Methodology: The IR spectrum was obtained using a neat sample in a capillary cell.[1] A drop

of liquid prenyl benzoate was placed between two salt plates (e.g., NaCl or KBr) to create a

thin film. The plates were then mounted in the sample holder of an FTIR spectrometer. The

spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[3] The

background spectrum of the empty salt plates was subtracted from the sample spectrum to

obtain the final absorbance or transmittance spectrum. The positions of the absorption bands

are reported in wavenumbers (cm⁻¹).[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of prenyl benzoate.

Methodology: Mass spectral analysis was performed on a HITACHI M-80B mass spectrometer

using electron impact (EI) ionization.[1] A small amount of the sample was introduced into the

instrument, where it was vaporized and bombarded with a high-energy electron beam (typically

70 eV). This caused the molecule to ionize and fragment.[5] The resulting positively charged

ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic
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field.[5] The detector recorded the abundance of each ion, and the data was plotted as a mass

spectrum, showing the relative intensity of each fragment.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like prenyl benzoate.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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